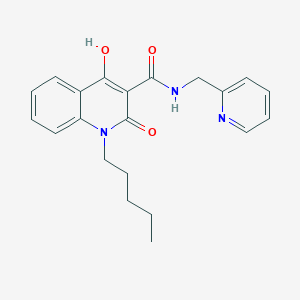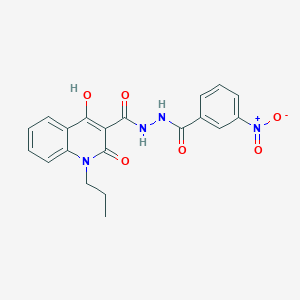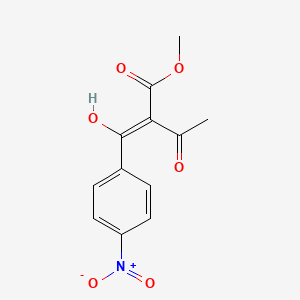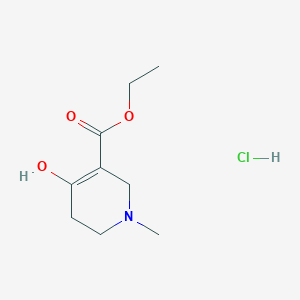
4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide, also known as PQ401, is a quinolinecarboxamide derivative that has been extensively studied for its potential therapeutic benefits. PQ401 has been shown to possess a broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用机制
The mechanism of action of 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to possess a broad range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the replication of HIV-1 by blocking the reverse transcriptase activity of the virus.
实验室实验的优点和局限性
4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple chemistry. It has also been extensively studied, and its biological effects are well characterized. However, 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an anti-tumor agent in the treatment of various cancers. Finally, further research is needed to fully understand the mechanism of action of 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide and to identify potential targets for therapeutic intervention.
合成方法
The synthesis method of 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-pyridinemethanol to form the intermediate 4-(4-pyridinylmethyl)-2-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine using iron powder and acetic acid. The amine is then reacted with 3-chloro-2-hydroxyquinoline to form 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide.
科学研究应用
4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic benefits. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. In addition, 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to possess anti-viral properties by inhibiting the replication of HIV-1.
属性
IUPAC Name |
4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14-11-3-1-2-4-12(11)19-16(22)13(14)15(21)18-9-10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPZLICMZKRPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)



![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)


